N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide
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Overview
Description
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. The presence of the 2-methylphenyl and 2-phenylethyl groups may confer unique binding affinities and selectivities for certain biological targets.
Properties
CAS No. |
90736-11-1 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18-8-6-7-11-22(18)24(19(2)25)21-13-16-23(17-14-21)15-12-20-9-4-3-5-10-20/h3-11,21H,12-17H2,1-2H3 |
InChI Key |
GRDWUDZBHWHLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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